molecular formula C10H20O B138013 2-(3-Propan-2-ylcyclopentyl)ethanol CAS No. 131172-17-3

2-(3-Propan-2-ylcyclopentyl)ethanol

Cat. No.: B138013
CAS No.: 131172-17-3
M. Wt: 156.26 g/mol
InChI Key: UDLXKMJRNXAHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Propan-2-ylcyclopentyl)ethanol is a branched alicyclic alcohol characterized by a cyclopentane ring substituted with an isopropyl group at the 3-position and an ethanol moiety at the 2-position.

Properties

CAS No.

131172-17-3

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-(3-propan-2-ylcyclopentyl)ethanol

InChI

InChI=1S/C10H20O/c1-8(2)10-4-3-9(7-10)5-6-11/h8-11H,3-7H2,1-2H3

InChI Key

UDLXKMJRNXAHTN-UHFFFAOYSA-N

SMILES

CC(C)C1CCC(C1)CCO

Canonical SMILES

CC(C)C1CCC(C1)CCO

Synonyms

Cyclopentaneethanol, 3-(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic vs. Aromatic Ethanol Derivatives

Key Analog: Tyrosol and Substituted Phenylethanols ()

Tyrosol (2-[4-hydroxyphenyl]ethanol) and its derivatives share the ethanol-substituted aromatic system but differ in ring saturation and substituent positioning. highlights that substituents on the phenyl ring significantly influence biological activity. For example:

  • Tyrosol (1) : 4-hydroxyphenyl group → 12% mushroom tyrosinase inhibition.
  • 2-(3-Hydroxyphenyl)ethanol (2): Meta-hydroxyl → 28% inhibition.
  • 2-(4-Hydroxy-3-methoxyphenyl)ethanol (4): Methoxy group → 45% inhibition.

Comparison with Target Compound: The cyclopentyl ring in 2-(3-Propan-2-ylcyclopentyl)ethanol lacks aromaticity, likely reducing π-π interactions critical for enzyme binding.

Property This compound Tyrosol (1) 2-(3-Hydroxyphenyl)ethanol (2)
Ring Type Cyclopentane Phenyl Phenyl
Key Substituent 3-Isopropyl 4-Hydroxyl 3-Hydroxyl
Calculated logP* ~3.1 (estimated) 1.1 1.3
Tyrosinase Inhibition Not reported 12% 28%

*logP values estimated via ChemDraw software; experimental data required for validation.

Ethoxylated Alcohols with Branched Alkyl Chains ()

Key Analog: 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol This compound (CAS 9036-19-5) features a phenoxyethoxy chain and a highly branched 1,1,3,3-tetramethylbutyl group. Its structure suggests applications as a surfactant or emulsifier due to the ethoxylated chain and bulky alkyl group enhancing hydrophile-lipophile balance (HLB).

Comparison with Target Compound :

  • Branching: Both compounds have branched alkyl groups (isopropyl vs.
  • Polarity: The ethoxy chain in the analog increases water solubility compared to the cyclopentyl-ethanol system.
  • Regulatory Status : The analog is listed under EC 618-541-1, while the target compound’s regulatory data remains unverified .

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